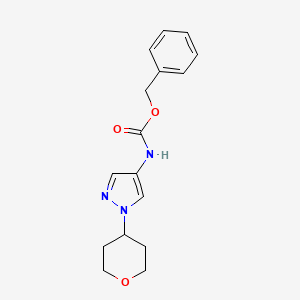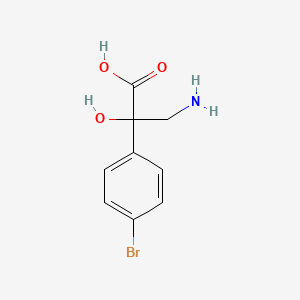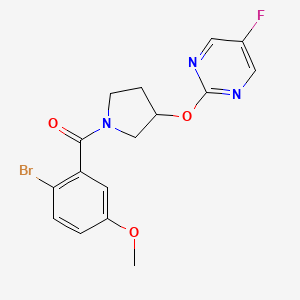![molecular formula C16H13ClN2O4S2 B2719125 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 886951-48-0](/img/structure/B2719125.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, commonly known as CM-272, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Modifications
Research in the field of synthetic chemistry has explored the development of various benzamide and thiazole derivatives due to their potential pharmacological activities. For instance, studies have described the synthesis of complex molecules through processes like alkylation, oxidation, and the creation of novel heterocyclic compounds through reactions involving benzothiazole derivatives (Ohkata, Takee, & Akiba, 1985; Abu‐Hashem, Al-Hussain, & Zaki, 2020). These methodologies highlight the versatility of thiazole and benzamide frameworks for generating compounds with potential bioactivity.
Potential Pharmacological Applications
Several synthesized compounds involving thiazole and benzamide structures have been evaluated for their pharmacological potential. For example, derivatives of indapamide, a known diuretic, have been synthesized to explore their pro-apoptotic activities as anticancer agents, demonstrating significant bioactivity in vitro against melanoma cell lines (Yılmaz et al., 2015). Similarly, quinazoline derivatives have been investigated for their diuretic and antihypertensive activities, showcasing the therapeutic potential of such compounds (Rahman et al., 2014).
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c1-23-11-8-7-10(17)14-13(11)18-16(24-14)19-15(20)9-5-3-4-6-12(9)25(2,21)22/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMWUUXBAAPUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile](/img/structure/B2719045.png)


![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719048.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2719052.png)
![2-[(5-Bromopyridin-2-yl)oxymethyl]-4-methylmorpholine](/img/structure/B2719054.png)



![(2-fluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2719062.png)

